molecular formula C8H11N3O2 B13591035 4-Amino-3-(pyrimidin-4-yl)butanoic acid

4-Amino-3-(pyrimidin-4-yl)butanoic acid

Cat. No.: B13591035
M. Wt: 181.19 g/mol
InChI Key: DYWLZAAJANVJGG-UHFFFAOYSA-N
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Description

4-Amino-3-(pyrimidin-4-yl)butanoic acid is a compound with the molecular formula C8H11N3O2 and a molecular weight of 181.2 g/mol This compound features a pyrimidine ring attached to a butanoic acid backbone, with an amino group at the 4-position of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(pyrimidin-4-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of amidines with α-amino acid alkynyl ketones. This method allows for the formation of pyrimidin-4-yl substituted α-amino acids . The reaction typically requires specific conditions, such as the presence of a base and controlled temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(pyrimidin-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinyl butanoic acids.

Scientific Research Applications

4-Amino-3-(pyrimidin-4-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-(pyrimidin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-3-(pyrimidin-4-yl)butanoic acid include other pyrimidinyl-substituted amino acids and derivatives, such as:

Uniqueness

What sets this compound apart is its specific structure, which combines a pyrimidine ring with a butanoic acid backbone and an amino group. This unique combination of functional groups provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

4-amino-3-pyrimidin-4-ylbutanoic acid

InChI

InChI=1S/C8H11N3O2/c9-4-6(3-8(12)13)7-1-2-10-5-11-7/h1-2,5-6H,3-4,9H2,(H,12,13)

InChI Key

DYWLZAAJANVJGG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C(CC(=O)O)CN

Origin of Product

United States

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